molecular formula C6H6F3N3 B3021491 2-Hydrazinyl-5-(trifluoromethyl)pyridine CAS No. 89570-85-4

2-Hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No. B3021491
CAS RN: 89570-85-4
M. Wt: 177.13 g/mol
InChI Key: PDRJYGJBOYHPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-5-(trifluoromethyl)pyridine is a pyridine derivative that is part of a broader class of chemical compounds known for their varied applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar hydrazinyl pyridine compounds and their chemical behavior, which can be extrapolated to understand the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related hydrazinyl pyridine compounds often involves palladium-catalyzed reactions, as described in the synthesis of [1,2,4]triazolo[4,3-a]pyridines, where hydrazides are added to 2-chloropyridine followed by dehydration under specific conditions . This method showcases the potential for creating a variety of analogues with different substituents, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of hydrazinyl pyridine derivatives is characterized by the presence of a hydrazo group, which can form intra- and inter-molecular hydrogen bonds, influencing the conformation and vibrational characteristics of the compounds . The crystal structure of one such compound revealed a monoclinic space group with specific cell dimensions, indicating a layered arrangement facilitated by hydrogen bonding . These structural insights are crucial for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

Hydrazinyl pyridine compounds can undergo various chemical reactions, including the formation of hydrazones through condensation with aldehydes or ketones . The reactivity of the hydrazino group is a key factor in these transformations, which could be relevant for the chemical behavior of this compound in the presence of different chemical reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinyl pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of a nitro group and its position relative to the hydrazino group can affect the vibrational spectra and the formation of hydrogen bonds . The solubility, absorption spectra, and fluorescence properties are also determined by the molecular structure, as seen in the study of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . These properties are essential for predicting the behavior of this compound in different environments and its potential applications.

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Kumar et al. (2015) describes the synthesis of novel 4-trifluoromethyl-pyridin-2-yl hydrazide derivatives and 7-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives from 2-hydrazino-pyridine derivatives. This process showcases the utility of 2-hydrazinyl-5-(trifluoromethyl)pyridine in creating new chemical compounds, demonstrating its significance in synthetic chemistry (Kumar et al., 2015).

Crystal Structure Analysis

Ye and Tanski (2020) explored the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative of 5-(trifluoromethyl)pyridine. The study revealed a complex hydrogen-bonding network, indicating the potential of this compound derivatives in structural chemistry studies (Ye & Tanski, 2020).

Green Chemistry Applications

Wu et al. (2017) developed a base-promoted annulation of 2-hydrazinyl pyridine with atmospheric CO2, representing a sustainable and green approach to synthesizing triazolones. This highlights the role of this compound in eco-friendly chemical processes (Wu et al., 2017).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including those based on 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, for molecular docking and in vitro screenings. This research underscores the importance of this compound derivatives in pharmaceutical research (Flefel et al., 2018).

Antibacterial and Antitumor Activity Studies

Research by Zou et al. (2020) on pyridine hydrazyl thiazole metal complexes, including derivatives of 2-, 3-pyridine, demonstrated their potential antibacterial and antitumor activities. This indicates the possible biomedical applications of this compound in the development of new therapeutic agents (Zou et al., 2020).

Safety and Hazards

While specific safety and hazard data for 2-Hydrazinyl-5-(trifluoromethyl)pyridine was not found in the search results, it’s important to note that all chemicals should be handled with appropriate safety precautions. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-5(12-10)11-3-4/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJYGJBOYHPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363124
Record name 2-hydrazinyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89570-85-4
Record name 2-Hydrazinyl-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89570-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydrazinyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinyl-5-(trifluoromethyl)pyridine
Reactant of Route 3
2-Hydrazinyl-5-(trifluoromethyl)pyridine
Reactant of Route 4
2-Hydrazinyl-5-(trifluoromethyl)pyridine
Reactant of Route 5
2-Hydrazinyl-5-(trifluoromethyl)pyridine
Reactant of Route 6
2-Hydrazinyl-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.